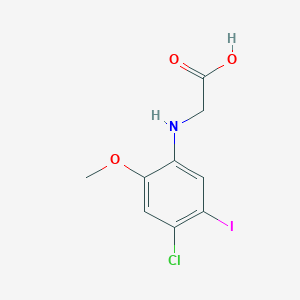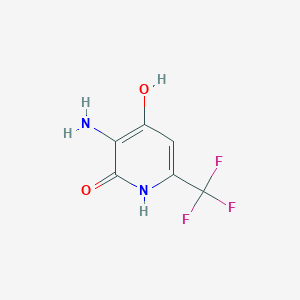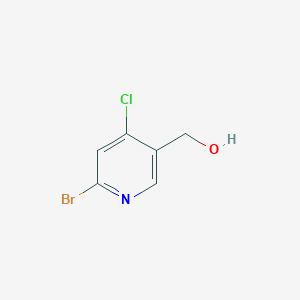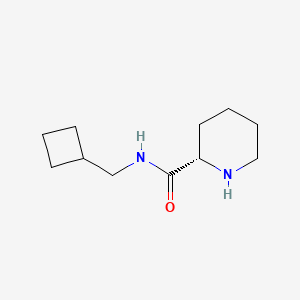
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine
Descripción general
Descripción
5-(2-(1-Fluoro-2-methylpropan-2-yl)pyridin-4-yl)-4-methylthiazol-2-amine (FMPPT) is a novel small molecule that has recently been developed as a potential therapeutic agent for a variety of diseases. FMPPT is a heterocyclic compound consisting of two rings, a pyridine and a thiazole, linked together by a fluorinated alkyl chain. FMPPT has been shown to exhibit a variety of biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial effects. In addition, FMPPT has been found to possess antioxidant, antifungal, and anti-viral properties.
Aplicaciones Científicas De Investigación
Pharmacophore Design and Kinase Inhibition
Compounds with specific scaffolds, such as imidazole and pyrimidine derivatives, are explored for their selective inhibition of enzymes like p38 mitogen-activated protein (MAP) kinase. This enzyme is critical in proinflammatory cytokine release, with research focusing on the design, synthesis, and activity studies of selective inhibitors. These efforts aim to enhance binding selectivity and potency through structural modifications, highlighting the significance of specific chemical groups in drug development (Scior et al., 2011).
Fluorinated Pyrimidines in Cancer Treatment
Fluorinated pyrimidines, such as 5-Fluorouracil, are pivotal in cancer treatment, demonstrating the importance of fluorine chemistry in the development of cancer therapeutics. Research into the synthesis, metabolism, and biological effects of fluorinated compounds provides insights into their mechanisms of action, including inhibition of thymidylate synthase and impacts on RNA- and DNA-modifying enzymes, which are crucial for their antitumor activity (Gmeiner, 2020).
Antitubercular Activity
The modification of chemical structures to enhance antitubercular activity against various Mycobacterium strains is a focus area, with compounds evaluated for their efficacy compared to existing treatments. This research emphasizes the potential of chemical modifications in discovering new leads for antitubercular compounds (Asif, 2014).
Sorbent Design for Environmental Applications
Amine-functionalized sorbents are investigated for their efficacy in removing contaminants like perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water. This research underscores the role of chemical modifications in enhancing the affinity and selectivity of sorbents for specific pollutants, offering insights into the design of next-generation materials for environmental remediation (Ateia et al., 2019).
Heterocyclic Compounds in Drug Synthesis
The synthesis and properties of heterocyclic compounds, such as pyridine and thiazole derivatives, are extensively studied for their potential in drug development. These compounds serve as key precursors or active pharmaceutical ingredients due to their structural diversity and biological relevance, highlighting the importance of heterocycles in medicinal chemistry (Parmar et al., 2023).
Propiedades
IUPAC Name |
5-[2-(1-fluoro-2-methylpropan-2-yl)pyridin-4-yl]-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FN3S/c1-8-11(18-12(15)17-8)9-4-5-16-10(6-9)13(2,3)7-14/h4-6H,7H2,1-3H3,(H2,15,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFKYGDVSYPOSEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N)C2=CC(=NC=C2)C(C)(C)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![4-Pyridinecarboxylic acid, 2-[(2S)-2-amino-3-methyl-1-oxobutyl]hydrazide](/img/structure/B1412289.png)
![tert-butyl N-[(3S)-6-hydroxyhexan-3-yl]carbamate](/img/structure/B1412290.png)

![(1R)-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1412293.png)
![2-(3-(Methoxycarbonyl)bicyclo[1.1.1]pentan-1-yl)acetic acid](/img/structure/B1412294.png)
![Methyl 6-chloroimidazo[1,2-b]pyridazine-3-carboxylate](/img/structure/B1412295.png)





